molecular formula C7H13NO5S B6262122 rac-(2R,4S)-1-methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid CAS No. 1104191-58-3

rac-(2R,4S)-1-methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid

Cat. No.: B6262122
CAS No.: 1104191-58-3
M. Wt: 223.2
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Description

rac-(2R,4S)-1-methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid: is a chiral compound with significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a pyrrolidine ring substituted with a methanesulfonyl group and a methoxy group, making it a versatile intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,4S)-1-methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor such as an amino acid or a lactam, the pyrrolidine ring is constructed through cyclization reactions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation reactions using reagents like methanesulfonyl chloride in the presence of a base such as triethylamine.

    Methoxylation: The methoxy group is added through methylation reactions, often using methyl iodide or dimethyl sulfate under basic conditions.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which can involve the use of carbon dioxide or carboxylating agents.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves optimizing reaction conditions such as temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the methanesulfonyl group, converting it to a thiol or sulfide.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like ammonia or ethanol in the presence of a base.

Major Products

    Oxidation: Formation of methanesulfonic acid derivatives.

    Reduction: Formation of methanesulfonyl-reduced products.

    Substitution: Formation of sulfonamide or sulfonate ester derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.

Biology

    Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes due to its unique functional groups.

Medicine

    Drug Development: Explored as a building block in the synthesis of novel therapeutic agents.

Industry

    Material Science: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which rac-(2R,4S)-1-methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid exerts its effects is largely dependent on its functional groups. The methanesulfonyl group can act as an electrophile, participating in various substitution reactions. The methoxy group can undergo nucleophilic attack, while the carboxylic acid group can form hydrogen bonds, influencing the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • rac-(2R,4S)-4-methylazetidine-2-carboxylic acid
  • rac-(2R,4S)-4-ethylpiperidine-2-carboxylic acid hydrochloride

Uniqueness

rac-(2R,4S)-1-methanesulfonyl-4-methoxypyrrolidine-2-carboxylic acid is unique due to the presence of both methanesulfonyl and methoxy groups on the pyrrolidine ring, which imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.

This compound’s versatility in synthetic chemistry, potential biological activities, and industrial applications make it a valuable subject of study in various scientific fields.

Properties

CAS No.

1104191-58-3

Molecular Formula

C7H13NO5S

Molecular Weight

223.2

Purity

95

Origin of Product

United States

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